molecular formula C26H30O13 B183306 Isoliquiritin apioside CAS No. 120926-46-7

Isoliquiritin apioside

Cat. No.: B183306
CAS No.: 120926-46-7
M. Wt: 550.5 g/mol
InChI Key: VMMVZVPAYFZNBM-KVFWHIKKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isoliquiritin apioside can be synthesized through the extraction of Glycyrrhizae radix rhizome. The process involves the use of solvents such as methanol, ethanol, and DMSO to isolate the compound . The synthetic route typically includes the hydrolysis of glycosides followed by purification steps to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from licorice roots. The process includes solvent extraction, filtration, and crystallization to achieve high purity levels. The use of advanced chromatography techniques ensures the isolation of this compound from other similar compounds present in licorice .

Chemical Reactions Analysis

Hydrolysis of the Glycosidic Bond

The primary chemical reaction involves enzymatic or acidic hydrolysis of the glycosidic bond, cleaving the apiose moiety from the isoliquiritin backbone. This reaction is central to its metabolic transformation:

  • In vivo hydrolysis : After oral administration of Zhigancao extract in rats, isoliquiritin apioside is metabolized to isoliquiritin (aglycone) via enzymatic hydrolysis . The pharmacokinetic profile demonstrates rapid absorption and conversion (Table 1).

ParameterThis compoundIsoliquiritin
TmaxT_{\text{max}} (h)0.5 ± 0.11.0 ± 0.2
CmaxC_{\text{max}} (μg/mL)1.92 ± 0.32.45 ± 0.4
t1/2t_{1/2} (h)2.8 ± 0.54.1 ± 0.6
Table 1 : Pharmacokinetic parameters after oral administration in rats .
  • Enzymatic specificity : β-Glucosidases and β-glucuronidases catalyze the hydrolysis, with studies indicating that this compound’s apiose moiety influences substrate affinity . For instance, isoliquiritigenin (a hydrolysis product) enhances β-glucuronidase activity by reducing KmK_m (Michaelis constant) by 37% and activation energy (EaE_a) by 15% .

Interaction with Metalloproteinases (MMPs)

This compound inhibits MMP-2 and MMP-9 activities by 58% and 63%, respectively, at 100 μM, disrupting cancer cell invasiveness . This suppression correlates with reduced phosphorylation of ERK and JNK kinases, pivotal in MMP expression .

Oxidative Reactions

Under oxidative stress, this compound undergoes radical scavenging, evidenced by:

  • DPPH assay : IC50_{50} of 12.4 μM, superior to ascorbic acid (IC50_{50} = 18.7 μM) .

  • Superoxide anion scavenging : 78% inhibition at 50 μM, attributed to the catechol moiety in its structure .

pH-Dependent Stability

The compound degrades under acidic conditions (pH < 3), with a half-life (t1/2t_{1/2}) of 2.1 hours, while remaining stable at neutral pH (t1/2>24t_{1/2}>24 hours) . This pH sensitivity impacts its formulation and delivery strategies.

Synthetic and Extraction Methodologies

While biosynthesis dominates, in vitro synthesis involves:

  • Glycosylation : UDP-apiose donors are used with recombinant GuApiGT, achieving 92% conversion efficiency .

  • Ionic liquid extraction : [C4_4mim]Br in 30% ethanol yields 4.2 mg/g this compound, optimized via ultrasound-assisted techniques .

Scientific Research Applications

Anti-Inflammatory Effects

Mechanism of Action
Isoliquiritin apioside has been shown to inhibit inflammation by modulating immune responses. A study demonstrated its effectiveness in reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, indicating its potential as an immune regulatory agent . The compound enhances phagocytic activity, which is crucial for immune defense .

Case Study
In an experimental setup involving murine macrophages, ISLA treatment led to a concentration-dependent decrease in NO production and increased cell viability compared to untreated controls. This suggests that ISLA can be a valuable candidate for treating immune-mediated diseases .

Anti-Cancer Properties

Inhibition of Metastasis and Angiogenesis
ISLA exhibits significant anti-cancer properties by inhibiting the metastatic potential of cancer cells. Research found that ISLA effectively suppressed the invasion and migration of HT1080 fibrosarcoma cells in vitro . It achieved this by downregulating matrix metalloproteinases (MMPs) and inhibiting the activation of key signaling pathways such as NF-κB and MAPK involved in cancer progression .

Data Table: Effects on Cancer Cell Migration

Treatment Concentration (μM)Migration Inhibition (%)MMP-9 Activity Reduction (%)
254030
506050
1007570

This table summarizes the effects of this compound on cancer cell migration and MMP activity, highlighting its potential as an anti-metastatic agent.

Neuroprotective Effects

Protection Against Oxidative Stress
Research indicates that ISLA can protect neurons from oxidative stress-induced damage. It has been shown to modulate antioxidant enzyme activities, thus reducing oxidative stress levels in neuronal cells . This neuroprotective effect positions ISLA as a promising candidate for neurodegenerative diseases.

Metabolic Health Applications

Effects on Glucose Metabolism
Preliminary studies suggest that this compound may improve glucose metabolism and insulin sensitivity. In diabetic animal models, ISLA administration resulted in lower blood glucose levels and improved insulin sensitivity, indicating its potential for managing diabetes .

Mechanism of Action

Isoliquiritin apioside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Isoliquiritin apioside is compared with other similar compounds such as:

This compound stands out due to its unique combination of anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising compound for further research and development .

Biological Activity

Isoliquiritin apioside (ISLA) is a bioactive compound derived from the root of Glycyrrhiza uralensis (licorice), known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the current understanding of ISLA's biological activity, supported by various studies and data.

Chemical Structure and Properties

This compound is a flavonoid glycoside characterized by an apiosyl moiety attached to the isoliquiritin structure. Its chemical formula is C21H24O10C_{21}H_{24}O_{10} with a molecular weight of 432.41 g/mol. The presence of the sugar moiety significantly influences its solubility and biological activity.

Biological Activities

1. Anti-Cancer Properties

Numerous studies have highlighted the anti-cancer potential of ISLA. It has been shown to inhibit the proliferation and invasion of various cancer cell lines, including HT1080 (human fibrosarcoma) cells. The mechanisms involved include:

  • Inhibition of Metastasis: ISLA significantly reduces the migration and invasion capabilities of HT1080 cells through mechanisms involving matrix metalloproteinases (MMPs). Specifically, it suppresses MMP-9 activity and impairs the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is crucial in cancer metastasis and angiogenesis .
  • Cytotoxic Effects: While ISLA exhibits low cytotoxicity at concentrations up to 100 μM, it can induce apoptosis in higher concentrations, leading to morphological changes in cancer cells consistent with apoptotic processes .

2. Anti-Inflammatory Effects

ISLA has demonstrated significant anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages showed that ISLA reduced nitric oxide (NO) production and inhibited inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in inflammatory diseases.

3. Neuroprotective Effects

Research indicates that ISLA may also offer neuroprotective benefits. It has been shown to reduce oxidative stress-induced genotoxicity and inhibit tetanic contractions in rat muscle models, suggesting a role in muscle relaxation and potential applications in neuromuscular disorders .

The biological activities of ISLA are mediated through several molecular pathways:

  • HIF-1α Pathway: By inhibiting HIF-1α, ISLA reduces pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and placental growth factor (PIGF), which are essential for tumor growth and metastasis .
  • MAPK and NF-κB Pathways: ISLA also affects mitogen-activated protein kinase (MAPK) signaling and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), both crucial in regulating inflammation and cancer progression .

Case Studies

Several case studies have demonstrated the efficacy of ISLA:

  • Study on HT1080 Cells: A study assessed the effects of ISLA on HT1080 cells, revealing that it significantly suppressed cell migration and invasion while maintaining low cytotoxicity at therapeutic concentrations .
  • Inflammation Model: Another study using RAW 264.7 macrophages indicated that ISLA effectively reduced LPS-induced inflammation by downregulating NO production and inflammatory markers .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceCell TypeConcentration RangeKey Findings
RAW 264.70 - 100 μMReduced NO production; anti-inflammatory effects
HT10800 - 100 μMInhibited migration/invasion; low cytotoxicity
Rat GastrocnemiusNot specifiedReduced tetanic contractions; neuroprotective effects

Q & A

Basic Research Questions

Q. How is Isoliquiritin apioside identified and quantified in plant extracts?

this compound is typically identified using Ultra-Performance Liquid Chromatography (UPLC) coupled with Q-TOF-MS for structural confirmation. Quantification employs validated HPLC/UPLC methods with specific gradients (e.g., acetonitrile-0.05% phosphoric acid) to separate isomers like liquiritin apioside and isoliquiritin. Calibration curves using internal standards (e.g., glycyrrhizic acid) ensure accuracy, while relative correction factors (RCFs) are applied in "one test, multiple evaluations" (QAMS) workflows to streamline multi-component analysis .

Q. What are the primary molecular targets of this compound in cancer research?

this compound inhibits PMA-induced activation of NF-κB and MAPK/ERK pathways , reducing MMP9 activity and suppressing tumor cell invasion and angiogenesis. These effects are observed in endothelial and cancer cell models without cytotoxicity, suggesting a selective mechanism .

Q. What storage conditions are recommended to maintain this compound stability?

For long-term stability, store the compound as a powder at -25°C to -15°C (stable for 3 years) or in solvent at -85°C to -65°C (stable for 2 years). Solutions should be protected from light and freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound content between Glycyrrhiza uralensis and G. glabra extracts?

Content variations arise from genetic differences between species. Use non-parametric statistical tests (e.g., Wilcoxon rank-sum) to compare isomer ratios (e.g., liquiritin vs. This compound). Standardize extraction protocols (e.g., 70% ethanol, 1:20 solid-liquid ratio) and validate results across multiple batches to mitigate variability .

Q. What experimental strategies differentiate this compound from structural isomers during analysis?

Optimize chromatographic conditions:

  • Use acetonitrile-phosphoric acid mobile phases to enhance peak resolution.
  • Employ tandem mass spectrometry (MS/MS) to distinguish isomers via fragmentation patterns.
  • Cross-validate with NMR data (e.g., δ 7.82 ppm for chalcone protons) for structural confirmation .

Q. How do experimental models influence observed anti-angiogenic effects of this compound?

In human adipose-derived stem cells (hADSCs) , this compound reduces ROS and upregulates telomere-related genes (e.g., p16INK4a), showing anti-aging effects. In contrast, endothelial cell models highlight NF-κB/MAPK inhibition and MMP9 suppression. Use multiple models (e.g., 3D spheroids, zebrafish assays) to assess context-dependent bioactivity .

Q. What methodologies ensure reproducibility in studying this compound’s anti-metastatic effects?

  • Standardize PMA induction protocols (e.g., 10 nM for 24 hours) to activate MMP9 uniformly.
  • Include kinase activity assays (e.g., p38 MAPK inhibition) and luciferase reporters for NF-κB pathway validation.
  • Use syngeneic tumor models to evaluate in vivo anti-metastatic efficacy .

Q. Data Contradiction and Validation

Q. How should conflicting reports on this compound’s cytotoxicity be resolved?

While most studies report no cytotoxicity at therapeutic doses (<50 μM), discrepancies may arise from differences in cell viability assays (e.g., CCK-8 vs. MTT). Validate results using multiple assays and orthogonal methods like flow cytometry for apoptosis/necrosis profiling .

Q. What quality control measures are critical for this compound in preclinical studies?

  • Confirm purity (≥98%) via HPLC with diode-array detection (DAD).
  • Characterize batches using NMR (1H, 13C) and high-resolution MS.
  • Perform stability tests under varying pH and temperature conditions to define usable ranges .

Q. Experimental Design Considerations

Q. How to optimize extraction yields of this compound from Glycyrrhiza species?

Use response surface methodology (RSM) to model parameters:

  • Solvent: 70% ethanol maximizes flavonoid solubility.
  • Time: 60-minute reflux extraction balances yield and compound degradation.
  • Solid-liquid ratio: 1:20 (w/v) ensures efficient compound release .

Q. What are the limitations of using this compound in in vivo studies?

Limited bioavailability due to poor water solubility. Address this via nanoformulations (e.g., liposomes) or pro-drug derivatives. Monitor pharmacokinetics using LC-MS/MS to track plasma half-life and tissue distribution .

Properties

IUPAC Name

(E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMVZVPAYFZNBM-KVFWHIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314302
Record name Isoliquiritin apioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120926-46-7
Record name Isoliquiritin apioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120926-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neolicuroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120926467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoliquiritin apioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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